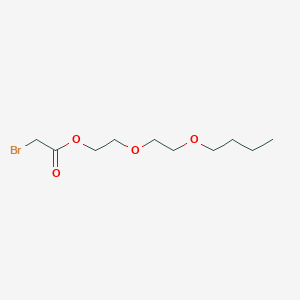

2-(2-Butoxyethoxy)ethyl bromoacetate

Description

2-(2-Butoxyethoxy)ethyl bromoacetate (CAS 56521-78-9) is a bromoacetate ester derivative with a glycol ether side chain. Its structure consists of a bromoacetate group (-O-CO-CH2Br) attached to a 2-(2-butoxyethoxy)ethyl moiety. This compound belongs to the glycol ether ester family, characterized by their dual functionality: the ester group enables reactivity in nucleophilic substitution or hydrolysis, while the glycol ether chain imparts hydrophilicity and flexibility. Such compounds are often used in industrial applications, including polymer synthesis, surfactants, and pharmaceutical intermediates .

Properties

CAS No. |

56521-78-9 |

|---|---|

Molecular Formula |

C10H19BrO4 |

Molecular Weight |

283.16 g/mol |

IUPAC Name |

2-(2-butoxyethoxy)ethyl 2-bromoacetate |

InChI |

InChI=1S/C10H19BrO4/c1-2-3-4-13-5-6-14-7-8-15-10(12)9-11/h2-9H2,1H3 |

InChI Key |

OXTQDZUEVDLDCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOCCOC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butoxyethoxy)ethyl bromoacetate typically involves the esterification of 2-(2-butoxyethoxy)ethanol with bromoacetic acid. The reaction is usually carried out in the presence of a catalyst such as concentrated sulfuric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Butoxyethoxy)ethyl bromoacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoacetate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or an alcohol.

Esterification and Transesterification: The ester group can undergo esterification and transesterification reactions with different alcohols and acids.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and bromoacetic acid

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Sulfuric acid, hydrochloric acid, sodium hydroxide

Solvents: Benzene, ethanol, water

Major Products Formed

Nucleophilic Substitution: Formation of substituted bromoacetates

Esterification: Formation of different esters

Hydrolysis: Formation of 2-(2-butoxyethoxy)ethanol and bromoacetic acid

Scientific Research Applications

2-(2-Butoxyethoxy)ethyl bromoacetate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and bromoacetate derivatives.

Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: Investigated for potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, coatings, and polymers

Mechanism of Action

The mechanism of action of 2-(2-Butoxyethoxy)ethyl bromoacetate involves its reactivity as an alkylating agent. The bromoacetate group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This reactivity is exploited in organic synthesis to introduce functional groups into molecules and to modify the structure of target compounds .

Comparison with Similar Compounds

Glycol Ether Bromoacetates

Compounds in this category share the bromoacetate core but differ in glycol ether chain length and substituents. Key examples include:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituent Chain | Key Properties/Applications |

|---|---|---|---|---|---|

| 2-(2-Butoxyethoxy)ethyl bromoacetate | 56521-78-9 | C10H19BrO5 | 307.16 | Butoxyethoxy (-OC2H4OC4H9) | Higher hydrophobicity; plasticizers |

| 2-(2-Ethoxyethoxy)ethyl bromoacetate | 56521-77-8 | C8H15BrO5 | 265.11 | Ethoxyethoxy (-OC2H4OC2H5) | Intermediate volatility; surfactants |

| 2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate | 56521-80-3 | C9H17BrO5 | 285.14 | Methoxyethoxyethoxy (-OC2H4OCH3) | High water solubility; lab reagents |

Key Findings :

- Chain Length and Physicochemical Properties : Increasing the glycol ether chain length (e.g., methoxy → ethoxy → butoxy) correlates with higher molecular weight, reduced volatility, and enhanced hydrophobicity. For example, this compound (307.16 g/mol) is less volatile than its ethoxy (265.11 g/mol) and methoxy (285.14 g/mol) analogs, making it suitable for applications requiring prolonged stability .

- Reactivity : All three compounds undergo nucleophilic substitution at the bromine site. However, longer chains may introduce steric hindrance, slowing reaction kinetics compared to simpler esters like ethyl bromoacetate .

Simple Bromoacetate Esters

These lack glycol ether chains and exhibit distinct reactivity and applications:

- Ethyl Bromoacetate (CAS 105-36-2; C4H7BrO2, 167.00 g/mol): A low-molecular-weight ester with high volatility. Widely used as an alkylating agent in organic synthesis (e.g., quaternary ammonium compounds) due to its rapid reactivity .

- 2-Bromoethyl Bromoacetate (CAS 13891-62-8; C4H6Br2O2, 245.90 g/mol): Contains two bromine atoms, enabling crosslinking in polymer chemistry. Its higher density (1.95 g/cm³) and reactivity make it useful in photoresist formulations .

Comparison with Target Compound :

- Volatility : Ethyl bromoacetate’s smaller size results in a boiling point of ~139°C, whereas this compound likely exceeds 250°C due to its extended chain .

- Application Scope : Simple esters are preferred for small-molecule synthesis, while glycol ether derivatives are tailored for macromolecular systems (e.g., drug delivery vehicles) .

Bromoacetates with Aromatic or Fluorinated Substituents

- Ethyl 2-Bromo-2-(2-Methoxyphenyl)acetate (CAS 1131594-13-2; C11H13BrO3, 273.12 g/mol): The methoxyphenyl group introduces aromaticity, enhancing UV stability. Used in photolabile protecting groups .

- Ethyl 2-Bromo-2,2-difluoroacetate (CAS 667-27-6; C4H5BrF2O2, 211.99 g/mol): Fluorine atoms increase electronegativity, improving resistance to hydrolysis. Applications include fluoropolymer synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.